molecular formula C17H19NO4 B12197087 2,3,4-trimethoxy-N-(4-methylphenyl)benzamide

2,3,4-trimethoxy-N-(4-methylphenyl)benzamide

Cat. No.: B12197087
M. Wt: 301.34 g/mol
InChI Key: NGYARCKXUQEYOP-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three methoxy groups attached to the benzene ring and a 4-methylphenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(4-methylphenyl)benzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2,3,4-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde.

    Reduction: Formation of 2,3,4-trimethoxy-N-(4-methylphenyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,3,4-trimethoxy-N-(4-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 2,3,4-trimethoxy-N-(3-methoxy-4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

Uniqueness

2,3,4-trimethoxy-N-(4-methylphenyl)benzamide is unique due to the specific arrangement of methoxy groups and the presence of the 4-methylphenyl group. This unique structure can influence its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C17H19NO4/c1-11-5-7-12(8-6-11)18-17(19)13-9-10-14(20-2)16(22-4)15(13)21-3/h5-10H,1-4H3,(H,18,19)

InChI Key

NGYARCKXUQEYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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